molecular formula C7H6BrN3 B11781271 2-Bromo-1H-benzo[d]imidazol-6-amine

2-Bromo-1H-benzo[d]imidazol-6-amine

Cat. No.: B11781271
M. Wt: 212.05 g/mol
InChI Key: REYFQRYDSPLISL-UHFFFAOYSA-N
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Description

2-Bromo-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of a bromine atom at the 2-position and an amine group at the 6-position of the benzimidazole ring makes this compound particularly interesting for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine typically involves the bromination of 1H-benzo[d]imidazole followed by the introduction of an amine group at the 6-position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. After bromination, the intermediate product is subjected to amination using ammonia or an amine derivative under basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-benzo[d]imidazol-6-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium thiolate or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution: Formation of 2-substituted benzimidazole derivatives.

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of 2-amino-1H-benzo[d]imidazole.

Scientific Research Applications

2-Bromo-1H-benzo[d]imidazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly useful in the development of enzyme inhibitors for therapeutic purposes. The bromine atom enhances the compound’s ability to form strong interactions with its targets, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1H-benzo[d]imidazol-6-amine
  • 2-Fluoro-1H-benzo[d]imidazol-6-amine
  • 2-Iodo-1H-benzo[d]imidazol-6-amine

Uniqueness

2-Bromo-1H-benzo[d]imidazol-6-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, making it a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

2-bromo-3H-benzimidazol-5-amine

InChI

InChI=1S/C7H6BrN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11)

InChI Key

REYFQRYDSPLISL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)Br

Origin of Product

United States

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